3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring an adamantane-1-amido substituent at the 3-position and a 2,3-dihydro-1,4-benzodioxin-6-yl group at the N-terminal (Figure 1). The adamantane moiety confers high lipophilicity and metabolic stability, while the benzodioxin ring may contribute to π-π interactions with biological targets.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-26(29-19-5-6-22-23(12-19)34-8-7-33-22)25-24(20-3-1-2-4-21(20)35-25)30-27(32)28-13-16-9-17(14-28)11-18(10-16)15-28/h1-6,12,16-18H,7-11,13-15H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHBVSIKGBFPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The adamantane group in the target compound introduces significant steric bulk compared to smaller substituents like 4-methoxyphenylpropanamido or linear alkanes .
- Analogs with polar groups (e.g., hydroxyl, pyrrolidine) exhibit enhanced solubility but reduced metabolic stability .
Pharmacological Activity
Antihepatotoxic Activity
Compounds containing the 1,4-dioxane ring system, such as 3',4'(1",4"-dioxino)flavone (4f), demonstrate antihepatotoxic effects by reducing SGOT, SGPT, and ALKP levels in rat models . While the target compound lacks a flavonoid backbone, its benzodioxin moiety may engage similar antioxidant pathways. However, the adamantane group’s hydrophobicity could limit bioavailability compared to hydroxylated analogs .
Enzyme Inhibition
The glucosylceramide synthase inhibitor N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide highlights the benzodioxin group’s role in targeting metabolic enzymes. The target compound’s adamantane substituent may enhance binding affinity to hydrophobic enzyme pockets, though this remains speculative without direct data.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
